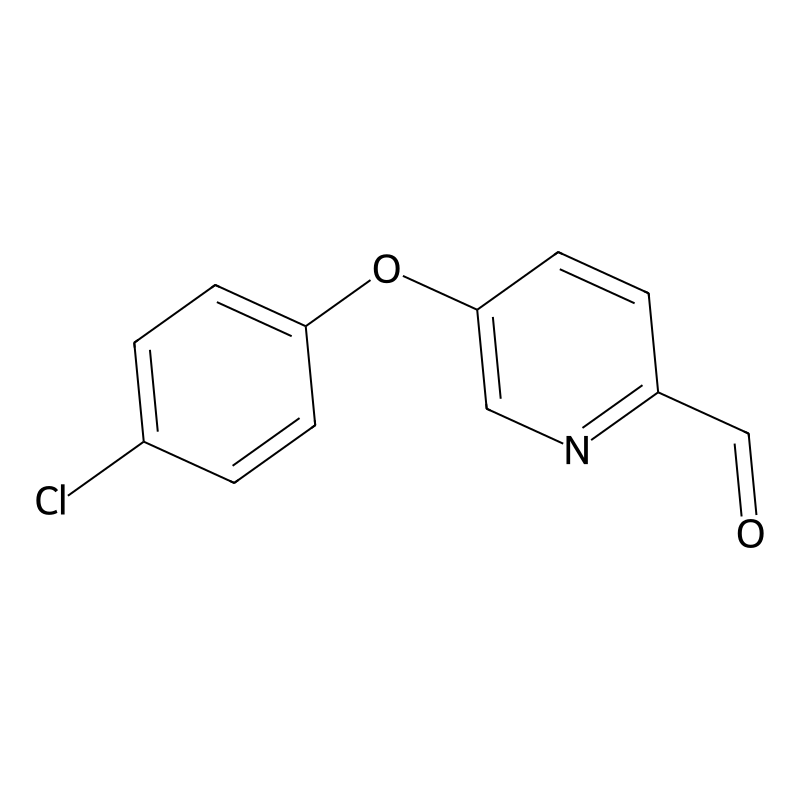

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Microbial Fuel Cells

Scientific Field: Applied Microbiology and Biotechnology.

Summary of the Application: PCT was synthesized and tested for its efficiency as an anti-biofouling agent in the cathode of a multi-criteria microbial fuel cell (MCMFC).

Methods of Application or Experimental Procedures: For the application of PCT, graphite dust and MnO2 nanotubes (NTs) were used as conducting support and oxygen reduction reaction (ORR) catalyst.

Results or Outcomes: The PCT loading of 0.05, 0.1, 0.2, and 0.4 mg/cm2 on graphite-MnO2-NTs cathode, resulted in maximum power density of 356.8, 390.93, 418.77, and 434.2 mW/m2, respectively.

Antimicrobial and Antiviral Activities

Scientific Field: Medicinal Chemistry.

Summary of the Application: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic.

Methods of Application or Experimental Procedures: The synthesis of pyridine compounds involves various chemical reactions, starting from a β-ketoester, an aldehyde and ammonia.

Results or Outcomes: The singular presence of the pyridine nucleus improves water solubility due to its poor basicity.

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

Scientific Field: Organic Chemistry.

Summary of the Application: A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline.

Methods of Application or Experimental Procedures: The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst.

Results or Outcomes: The paper introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is an organic compound characterized by a pyridine ring substituted with a chlorophenoxy group and an aldehyde functional group. Its molecular formula is CHClNO, and it features a unique structure that combines the properties of both pyridine and chlorophenoxy derivatives. The presence of the aldehyde group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Nucleophilic Addition: The carbonyl group in the aldehyde can react with nucleophiles such as amines or alcohols, leading to the formation of imines or hemiacetals.

- Condensation Reactions: It can participate in condensation reactions with various reagents, forming more complex structures.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde has shown potential biological activities, particularly in medicinal chemistry. Its derivatives have been studied for their antitumor properties, with some exhibiting significant cytotoxic effects against various cancer cell lines . Additionally, compounds derived from pyridine carbaldehydes often display antibacterial and antifungal activities due to their ability to interact with biological targets.

There are several methods for synthesizing 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde:

- Direct Substitution: The synthesis can involve the direct chlorination of 4-phenoxy-pyridine followed by formylation using formic acid or other formylating agents.

- Reflux Method: A common approach involves refluxing 4-chlorophenol with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to introduce the chlorophenoxy group.

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is primarily used in:

- Pharmaceuticals: As an intermediate in the synthesis of various bioactive compounds.

- Agrochemicals: In the formulation of pesticides and herbicides due to its biological activity.

- Material Science: As a building block for polymers and other materials with specific properties.

Studies on the interaction of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde with biological molecules have indicated its potential as a ligand in coordination chemistry. For instance, its ability to form complexes with metal ions can be exploited for developing new therapeutic agents. Interaction studies often focus on how these complexes affect biological pathways, especially in cancer treatment .

Several compounds share structural similarities with 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenol | Contains a phenolic hydroxyl group | Less reactive than carbaldehydes |

| Pyridine-2-carboxaldehyde | Lacks a chlorophenoxy substituent | More polar, different reactivity |

| 5-Amino-pyridine-2-carbaldehyde | Contains an amino group instead of phenoxy | Exhibits different biological activities |

| 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | Different position of substitution | Varying electronic properties |

These compounds highlight the unique structural features of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, particularly its reactivity and potential applications in medicinal chemistry.